Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. Such structures are often found in bioactive molecules and pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-substituted pyrroles with hydrazine hydrate can lead to the formation of imidazo[1,2-a]pyrazine derivatives . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the cyclization process .
Chemical Reactions Analysis
Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its kinase inhibitory activity is attributed to its ability to interfere with ATP binding sites on kinases, thereby inhibiting their function . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Imidazo[1,2-a]pyridine derivatives: These compounds are valuable in pharmaceutical chemistry and undergo similar functionalization reactions.
Indole derivatives: Known for their diverse biological activities, indole derivatives share some structural similarities with imidazo[1,2-a]pyrazine compounds.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of other heterocyclic compounds.
Properties
IUPAC Name |
methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-12-6(5-13)2-11-8(12)3-10-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWSNUPDPYBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2C=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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